1a,1b-Dihomo PGE2 is a Specific Product of Adrenic Acid Metabolism, Distinguishing It from Arachidonic Acid-Derived PGE2
1a,1b-Dihomo PGE2 is not merely an analog; it is a distinct biochemical end-product of the C22 fatty acid adrenic acid. Unlike the C20 prostaglandin E2 (PGE2) which is derived from arachidonic acid (AA), 1a,1b-dihomo PGE2 is exclusively generated when adrenic acid is the COX substrate. In human endothelial cells, the metabolism of [14C]adrenic acid directly produces [14C]1a,1b-dihomo PGE2 [1]. A critical functional distinction is that while both arachidonic acid and adrenic acid can be metabolized by COX, adrenic acid actively reduces the metabolism of arachidonic acid, leading to a shift in the eicosanoid profile [1]. This competitive inhibition results in the production of dihomo-prostaglandins and a reduction in the formation of protective prostaglandin I2 (prostacyclin), a differential effect that cannot be modeled using standard PGE2 [1].
| Evidence Dimension | Metabolic Precursor and Pathway Specificity |
|---|---|
| Target Compound Data | Produced from Adrenic Acid (C22:4) via COX and PGE Synthase |
| Comparator Or Baseline | Prostaglandin E2 (PGE2) produced from Arachidonic Acid (C20:4) via COX and PGE Synthase |
| Quantified Difference | Exclusive pathway; adrenic acid reduces arachidonic acid metabolism and PGI2 formation, shifting output to dihomo-prostaglandins |
| Conditions | Human umbilical vein endothelial cell cultures; [14C]-labeled substrate tracing |
Why This Matters
Procuring the correct standard is essential for metabolic tracing studies to differentiate between C20 and C22 COX pathways and to accurately quantify adrenic acid metabolism.
- [1] Campbell WB, Falck JR, Okita JR, Johnson AR, Callahan KS. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Biochim Biophys Acta. 1985;837(1):67-76. View Source
